molecular formula C20H24N4O3S B2618557 1-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1235321-74-0

1-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2618557
CAS No.: 1235321-74-0
M. Wt: 400.5
InChI Key: OBDBWGFPENVLRN-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on compounds similar to the query focuses on the synthesis and characterization of derivatives with potential biological activities. For example, studies have reported on the synthesis of 2-methylthio-1,4-dihydropyridines, exploring their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004). These compounds have been investigated for their ability to affect cardiovascular functions, suggesting a potential for therapeutic applications in related areas.

Biological Activities and Potential Therapeutic Uses

  • Piperidine and dihydropyridine derivatives have been explored for various biological activities, including antimicrobial properties and as inhibitors of specific receptors. For instance, pyrido(2,3-d)pyrimidine derivatives have shown promising antibacterial activity, hinting at the potential for developing new antibiotics (Matsumoto & Minami, 1975). Additionally, research into CGRP receptor inhibitors has developed compounds with significant potential for treating migraines and other CGRP-related conditions (Cann et al., 2012).

Molecular Interaction Studies

  • Molecular interaction studies of certain piperidine-4-carboxamide derivatives with receptors have provided insights into the design of potent and selective antagonists for therapeutic use. For example, the interaction of specific antagonists with the CB1 cannabinoid receptor has been characterized, contributing to the understanding of receptor-ligand interactions and the development of novel therapeutics (Shim et al., 2002).

Anti-Angiogenic and DNA Cleavage Studies

  • Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic activities and DNA cleavage capabilities, highlighting their potential as anticancer agents (Kambappa et al., 2017).

Properties

IUPAC Name

1-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-23-10-4-6-15(19(23)26)17(25)22-13-14-7-11-24(12-8-14)20(27)16-5-3-9-21-18(16)28-2/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBWGFPENVLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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